molecular formula C37H44N4O3 B11108172 4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11108172
M. Wt: 592.8 g/mol
InChI Key: RTPKYSADIUIUJY-UHFFFAOYSA-N
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Description

4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolone structure, followed by the introduction of the phenyl and tert-butyl groups through various organic reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other pyrazolone derivatives and phenolic antioxidants, which may share some but not all of the same activities and applications.

Properties

Molecular Formula

C37H44N4O3

Molecular Weight

592.8 g/mol

IUPAC Name

4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C37H44N4O3/c1-23-30(34(43)40(38(23)9)26-17-13-11-14-18-26)32(25-21-28(36(3,4)5)33(42)29(22-25)37(6,7)8)31-24(2)39(10)41(35(31)44)27-19-15-12-16-20-27/h11-22,32,42H,1-10H3

InChI Key

RTPKYSADIUIUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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